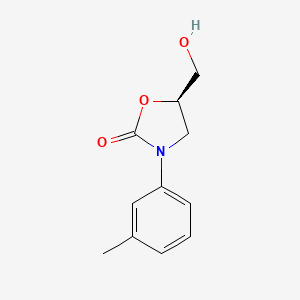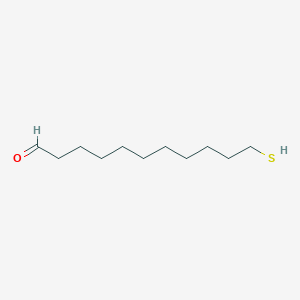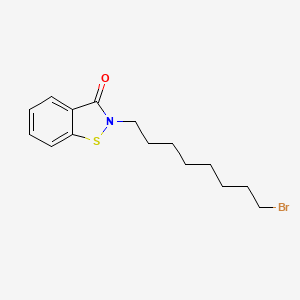![molecular formula C11H8N4O3S B12560532 4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile CAS No. 192188-29-7](/img/structure/B12560532.png)
4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes an acetyldiazenyl group, a methanesulfonyl group, and two cyano groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile typically involves a multi-step process starting from benzene derivatives. The key steps include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Diazotization: Formation of a diazonium salt from the amine group.
Coupling Reaction: Reaction of the diazonium salt with an acetyl group to form the acetyldiazenyl group.
Sulfonation: Introduction of the methanesulfonyl group.
Cyanation: Introduction of the cyano groups.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents for reduction, and specific catalysts for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The acetyldiazenyl group can be oxidized to form different products.
Reduction: The cyano groups can be reduced to amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyldiazenyl group may yield nitroso or nitro derivatives, while reduction of the cyano groups may produce primary amines .
Scientific Research Applications
4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Photoinitiators: Used in photopolymerization processes for 3D printing and other applications.
Mechanism of Action
The mechanism of action of 4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The acetyldiazenyl group can participate in electron transfer reactions, while the methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The cyano groups can form hydrogen bonds or coordinate with metal ions, affecting the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenyl-benzene-1,3-dicarbonitrile: Similar structure but lacks the acetyldiazenyl and methanesulfonyl groups.
4-Imino-2,4,6-trimethylbenzene-1,3-dicarbonitrile: Contains an imino group instead of the acetyldiazenyl group.
Uniqueness
4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile is unique due to the presence of the acetyldiazenyl and methanesulfonyl groups, which confer specific electronic and steric properties.
Properties
CAS No. |
192188-29-7 |
|---|---|
Molecular Formula |
C11H8N4O3S |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
N-(4,5-dicyano-2-methylsulfonylphenyl)iminoacetamide |
InChI |
InChI=1S/C11H8N4O3S/c1-7(16)14-15-10-3-8(5-12)9(6-13)4-11(10)19(2,17)18/h3-4H,1-2H3 |
InChI Key |
QNYIQCBXAZSEIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=NC1=C(C=C(C(=C1)C#N)C#N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)


![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)

![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)



![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
